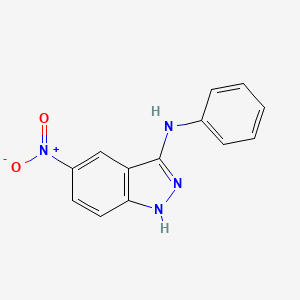

5-Nitro-N-phenyl-1H-indazol-3-amine

Description

Significance of the Indazole Nucleus in Contemporary Medicinal and Synthetic Chemistry

The indazole scaffold is a prominent feature in a multitude of compounds exhibiting a wide spectrum of pharmacological activities. researchgate.netchemsrc.comlookchem.com Its derivatives have been successfully developed into clinically approved drugs for various therapeutic areas. For instance, axitinib (B1684631) and pazopanib (B1684535) are potent tyrosine kinase inhibitors used in cancer therapy, while benzydamine (B159093) is utilized as a non-steroidal anti-inflammatory drug. researchgate.net The versatility of the indazole nucleus stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. lookchem.com

The synthetic amenability of the indazole ring system further enhances its appeal to medicinal chemists. A variety of synthetic methodologies have been developed to introduce diverse substituents at different positions of the indazole core, enabling the fine-tuning of physicochemical properties and biological activity. researchgate.netchemsrc.com These synthetic strategies often involve cyclization reactions of appropriately substituted phenylhydrazines or other precursors. researchgate.net

Table 1: Prominent FDA-Approved Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

| Axitinib | Anti-cancer | Tyrosine kinase inhibitor |

| Pazopanib | Anti-cancer | Tyrosine kinase inhibitor |

| Niraparib | Anti-cancer | PARP inhibitor |

| Benzydamine | Anti-inflammatory | NSAID |

| Granisetron | Antiemetic | 5-HT3 receptor antagonist |

Overview of Substituted Indazoles and their Emergence in Specialized Research Fields

The strategic placement of various functional groups on the indazole nucleus has led to the discovery of compounds with highly specific biological activities, particularly in the realm of oncology. Substituted indazoles have emerged as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer. dntb.gov.uascbt.com

For example, 3-substituted indazole derivatives have been identified as effective binders to the Cereblon (CRBN) E3 ligase, opening avenues for the development of novel proteolysis-targeting chimeras (PROTACs). drugbank.com Furthermore, indazole derivatives have been investigated for their potential in treating neurodegenerative diseases and as antimicrobial agents. chemsrc.comnih.gov The introduction of a nitro group, as seen in 5-nitroindazole (B105863) derivatives, has been explored for its potential to enhance activity against certain parasites by inducing oxidative stress. mdpi.com

Contextualization of 5-Nitro-N-phenyl-1H-indazol-3-amine within Current Indazole Research Paradigms

The specific compound, this compound, is primarily recognized as a key intermediate in the synthesis of more complex, biologically active molecules. researchgate.netnih.gov While direct and extensive research on the standalone biological activities of this compound is not widely published, its structural features are of significant interest. The presence of the 5-nitro group can influence the electronic properties of the indazole ring, and the N-phenyl-1H-indazol-3-amine moiety serves as a versatile scaffold for further chemical modifications.

Recent studies have focused on the synthesis of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, which have shown promising anticancer activities. researchgate.netnih.gov In these syntheses, a precursor, likely 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide, is reacted with various aniline (B41778) derivatives. researchgate.net This highlights the role of the core 5-nitro-N-phenyl-indazole structure as a foundational building block for creating libraries of potential drug candidates.

Table 2: Chemical Properties of this compound and a Key Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Nitro-1-phenyl-1H-indazol-3-amine | C13H10N4O2 | 254.24 | 309944-73-8 |

| 5-Nitro-1H-indazol-3-amine | C7H6N4O2 | 178.15 | 41339-17-7 |

| 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide | C21H17N5O4 | 403.39 | Not Available |

Scope and Academic Objectives of the Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objectives are to:

Situate the indazole nucleus within the broader context of medicinal and synthetic chemistry.

Highlight the emergence and significance of substituted indazoles in specialized research areas.

Detail the role of this compound as a key synthetic intermediate.

Present relevant data in a clear and accessible format through the use of tables.

This research outline is designed to be a comprehensive resource for chemists and pharmacologists interested in the indazole scaffold and its derivatives, with a strict focus on the chemical and research aspects of the specified compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-N-phenyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-17(19)10-6-7-12-11(8-10)13(16-15-12)14-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXCRGUTCYVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Nitro N Phenyl 1h Indazol 3 Amine and Analogues

Strategic Approaches for Indazole Ring System Construction

The construction of the indazole ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed to access this important heterocyclic motif. bohrium.comorganic-chemistry.orgnih.gov These strategies range from classical cyclization reactions to modern transition metal-catalyzed processes.

Cyclization Reactions and Annulation Pathways

Cyclization reactions represent a fundamental approach to constructing the indazole core. One common method involves the intramolecular cyclization of appropriately substituted aromatic precursors. For instance, the Davis-Beirut reaction and its variations provide a pathway to indazoles through the cyclization of 2-alkyl-N-aryl-N-nitrosamines. Another classical approach is the Jacobson indazole synthesis, which involves the reduction of o-nitrobenzylidene derivatives.

Annulation pathways, where a new ring is fused onto an existing one, are also pivotal in indazole synthesis. A [3+2] cycloaddition reaction between arynes and diazo compounds offers a direct and efficient route to a wide array of substituted indazoles under mild conditions. organic-chemistry.org This method is particularly versatile, allowing for the introduction of various substituents onto the indazole core.

Recent developments have also focused on metal-free approaches. For example, a one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives furnishes indazoles in very good yields under mild, air- and moisture-insensitive conditions, showcasing a broad functional group tolerance. organic-chemistry.org

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper-Mediated Couplings)

Transition metal catalysis has revolutionized the synthesis of indazoles, offering high efficiency and selectivity. nih.govresearchgate.netrsc.orgacs.org Palladium and copper catalysts are at the forefront of these methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are powerful tools for constructing the indazole ring. rsc.org For example, the palladium-catalyzed intramolecular C-N bond formation from o-haloarylhydrazones is a widely used strategy. acs.org The choice of ligand is crucial in these reactions, with bulky electron-rich phosphine (B1218219) ligands often providing the best results. The palladium-catalyzed direct arylation of the indazole C3 position has also been achieved, although it can be challenging due to the inherent reactivity of the heterocycle. mdpi.com Furthermore, palladium-catalyzed oxidative alkenylation has been developed for the selective C3- and C7-functionalization of indazoles. nih.gov

Copper-catalyzed reactions have also emerged as a cost-effective and efficient alternative for indazole synthesis. nih.gov Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones provides a route to N-phenyl-1H-indazoles. beilstein-journals.orgnih.govresearchgate.net These reactions often utilize ligands such as 1,10-phenanthroline (B135089) to facilitate the coupling. One-pot copper-catalyzed cascade reactions have been developed to synthesize complex indazole-containing systems like imidazo[1,2-b]indazoles. rsc.org Copper-catalyzed C3 amination of 2H-indazoles has also been reported, proceeding under mild conditions. acs.org

Table 1: Comparison of Palladium and Copper-Catalyzed Indazole Syntheses

| Feature | Palladium-Catalyzed Synthesis | Copper-Catalyzed Synthesis |

|---|---|---|

| Typical Precursors | o-haloarylhydrazones, 2-bromobenzaldehydes | o-chlorinated arylhydrazones, 2-alkynylazobenzenes |

| Common Ligands | Bulky phosphines (e.g., BINAP, DPEphos) | 1,10-phenanthroline, 4-hydroxy-L-proline |

| Reaction Types | Cross-coupling (Buchwald-Hartwig, Suzuki), Direct Arylation, Oxidative Alkenylation | Intramolecular N-arylation, Cascade reactions, C-H Amination |

| Advantages | High efficiency, broad substrate scope | Cost-effective, green chemistry potential |

| Challenges | Catalyst cost, ligand sensitivity | Sometimes lower yields compared to palladium |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to minimize environmental impact. benthamdirect.combohrium.com This includes the use of greener solvents, catalysts, and reaction conditions.

One notable development is the use of water as a solvent for palladium-catalyzed direct C3 arylation of 1H-indazole. mdpi.com This "on water" protocol offers a milder and more environmentally friendly alternative to traditional organic solvents. The use of copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in a green solvent like PEG-400 is another significant advancement. organic-chemistry.orgacs.orgnih.gov This catalyst can be recycled and reused, further enhancing the sustainability of the process.

Electrochemical methods also align with green chemistry principles by replacing chemical oxidants with electricity. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed for the synthesis of 1H-indazoles, offering an operationally simple and less expensive approach. rsc.org

Targeted Introduction of Nitro and N-Phenyl Moieties

The synthesis of 5-Nitro-N-phenyl-1H-indazol-3-amine requires the specific introduction of a nitro group at the C5 position and a phenyl group at the N1 position.

Regioselective Nitration of the Indazole Core

The introduction of a nitro group onto the indazole ring must be carefully controlled to achieve the desired regioselectivity. Direct nitration of the indazole core can lead to a mixture of isomers. Therefore, strategies often involve the nitration of a precursor before the indazole ring is formed. For instance, starting with a 2-fluoro-5-nitrobenzonitrile (B100134) and reacting it with phenylhydrazine (B124118) allows for the direct formation of a 1-phenyl-5-nitro-1H-indazole derivative. researchgate.netmdpi.com

Alternatively, iron-promoted C3-H nitration of 2H-indazoles has been reported, providing direct access to 3-nitro-2H-indazoles. rsc.org While this method targets the C3 position, it highlights the potential for developing regioselective C-H functionalization methods for nitration at other positions. The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the reaction of arylhydrazones with substrates already containing a nitro group at the desired position. researchgate.netmdpi.comnih.gov

N-Phenylation Techniques for Indazole Derivatives

The introduction of a phenyl group at the N1 position of the indazole ring is a key step in the synthesis of the target compound. This is typically achieved through N-arylation reactions. Palladium- and copper-catalyzed N-arylation of the indazole core with a phenyl halide or a suitable phenylating agent are common methods. nih.govnih.govacs.org

A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has also been successfully employed for the synthesis of N-phenyl-1H-indazoles. beilstein-journals.orgnih.gov

The synthesis of 1-aryl-5-nitro-1H-indazoles has been accomplished through a domino process involving the preparation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes, followed by deprotonation and nucleophilic aromatic substitution (SNA_r_) ring closure. researchgate.netmdpi.com

Methods for Amine Functionalization at the C3 Position

The functionalization of the amine group at the C3 position of the indazole core is a critical step in the synthesis of diverse derivatives. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to biological targets, such as the hinge region of tyrosine kinases. mdpi.comnih.gov Consequently, significant research has been directed towards modifying this amine to enhance biological activity and physicochemical properties. mdpi.com

A common strategy involves the acylation of the 3-amino group. For instance, reaction with chloroacetic anhydride (B1165640) under basic conditions yields an intermediate that can be further coupled with various thiophenols or piperazines. nih.gov This approach allows for the introduction of moieties like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C3 position. mdpi.comnih.gov The introduction of a piperazine group, in particular, is a well-established method to improve water solubility and bioavailability of drug candidates. mdpi.comnih.gov

Another approach is the formation of carboxamides. Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been prepared by reacting 3-amino-1H-indazole derivatives with phenyl isocyanate derivatives. nih.gov This highlights a direct method for introducing a substituted phenylurea moiety at the N1 position while retaining the C3-amino group for potential further modification or as a key pharmacophoric feature.

Palladium-catalyzed reactions also play a role in accessing functionalized 3-aminoindazoles. A general two-step synthesis from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence, offering an alternative to traditional SNAr reactions. organic-chemistry.org Furthermore, copper-catalyzed cascade reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives can smoothly produce substituted 3-aminoindazoles. organic-chemistry.org

The following table summarizes selected functionalization reactions at the C3-amine position of indazole derivatives.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 5-Aryl-1H-indazol-3-amine | i) Chloroacetic anhydride, Na2CO3; ii) Thiophenols/Piperazines, Base | N-(5-aryl-1H-indazol-3-yl)-2-(arylthio)acetamide / N-(5-aryl-1H-indazol-3-yl)-2-(piperazin-1-yl)acetamide | nih.gov |

| 3-Amino-1H-indazole derivatives | Phenyl isocyanate derivatives | N-phenyl-1H-indazole-1-carboxamides | nih.gov |

| 2-Bromobenzonitriles | i) Benzophenone hydrazone, Pd catalyst; ii) Acid | 3-Aminoindazoles | organic-chemistry.org |

Derivatization and Functional Group Interconversion Strategies

Derivatization of the this compound scaffold is crucial for tuning its properties. Key sites for modification include the nitro group at the C5 position and the N-phenyl and C3-amine groups.

Chemical Transformations of the Nitro Group

The nitro group on the indazole ring is a versatile functional group that can undergo various chemical transformations. Its strong electron-withdrawing nature influences the reactivity of the entire molecule and is often a key feature for specific biological activities or a precursor for other functional groups.

One of the most significant transformations is the reduction of the nitro group to an amino group. This conversion dramatically alters the electronic properties of the molecule, introducing a basic, nucleophilic site. This transformation can be achieved using various reducing agents. For example, the reduction of 3,5-dinitro-N-phenyl-1H-indazole-1-carboxamides leads to the corresponding 3,5-diamino derivatives. nih.gov More advanced, biocatalytic methods have also been developed. Nitroreductase (NR) enzymes can catalyze the reduction of nitro compounds to amines via reactive nitroso and hydroxylamine intermediates. rug.nl This enzymatic approach offers mild, aqueous reaction conditions. rug.nl

The nitro group also plays a crucial role in the synthesis of the indazole core itself. Syntheses of 1-aryl-5-nitro-1H-indazoles often utilize starting materials containing a nitro group to activate the ring for nucleophilic aromatic substitution (SNAr) reactions that lead to cyclization. nih.govresearchgate.netmdpi.com

Furthermore, the reactivity of nitro-substituted indazoles has been studied in reactions such as addition to formaldehyde (B43269) in acidic media, leading to the formation of (1H-indazol-1-yl)methanol derivatives. nih.govacs.org These studies show that the presence and position of the nitro group affect the stability and reactivity of the products. acs.org

Modifications on the Phenyl Ring and Amine Group

Modifications to the N-phenyl ring and the amine groups at N1 and C3 are central to creating analogues of this compound with diverse properties.

The synthesis of 1-aryl-1H-indazoles is a well-explored area. An efficient one-pot domino process starting from acetophenones substituted with fluorine at C2 and a nitro group at C5 allows for the introduction of various aryl groups at the N1 position through an SNAr ring closure. nih.govmdpi.com Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another method to forge the N-aryl bond, successfully yielding N-phenyl-1H-indazoles and even novel N-thiazolyl-1H-indazoles. beilstein-journals.org

The amine group at the C3 position can be readily derivatized. As mentioned, acylation is a common strategy. nih.gov For instance, treatment of 3-amino-N-phenyl-1H-indazole-1-carboxamides with acetic anhydride yields the corresponding 3-acetamido derivatives. nih.gov This acetylation can modulate the hydrogen bonding capacity and steric profile of this position.

The following table presents IC50 values for a series of 3,5-disubstituted indazole derivatives, illustrating the impact of modifications on the phenyl ring at C5 and the C3-amine substituent. nih.gov

| Compound | R1 | R2 | IC50 (μM) vs K562 cells |

| 5a | 4-fluorophenyl | 4-chlorophenyl | 10.3 |

| 5j | 4-methoxyphenyl | 4-chlorophenyl | 14.2 |

| 6a | 4-fluorophenyl | 4-fluorophenyl | 10.8 |

| 6o | 4-methoxyphenyl | 4-methylphenyl | 5.15 |

| 5-Fu | - | - | 12.5 |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogues is fundamental for optimizing reaction conditions and predicting outcomes.

Investigation of Rate-Determining Steps and Intermediates

Mechanistic studies have provided significant insights into the formation of the indazole scaffold. In a silver(I)-mediated intramolecular oxidative C-H bond amination for synthesizing 1H-indazoles, kinetic isotope effect (KIE) studies showed a value near one (kH/kD = 1.04). nih.gov This suggests that the C-H bond cleavage is not involved in the rate-determining step of the reaction. nih.gov The proposed mechanism involves a single electron transfer (SET) to generate a nitrogen-centered radical intermediate, followed by rapid intramolecular C-N bond formation and a second SET oxidation for rearomatization. nih.gov

In enzyme-catalyzed reactions, the formation of indazoles is triggered by nitroreductases which reduce nitro compounds to reactive nitroso intermediates. rug.nl These intermediates then spontaneously cyclize to form the indazole ring, indicating that the enzymatic reduction is the key initiating step, while the N-N bond formation is a rapid subsequent process. rug.nl

The synthesis of indazolones from o-nitrobenzyl alcohols and primary amines is proposed to proceed through the in situ generation of an o-nitrosobenzaldehyde intermediate. organic-chemistry.orgaub.edu.lb This reactive species undergoes condensation with the amine, leading to a N-N bond-forming heterocyclization that ultimately yields the indazolone product. aub.edu.lb

Mechanisms for the Ullmann-type intramolecular N-arylation to form indazoles are complex, with several pathways proposed, including oxidative addition/reductive elimination involving a Cu(III) intermediate, sigma bond metathesis, single electron transfer (SET), and iodine atom transfer (IAT). researchgate.net The specific mechanism can depend on the exact substrates and conditions used.

Stereochemical Considerations in Synthesis

While the core structure of this compound is achiral, the introduction of substituents can create chiral centers, necessitating stereochemical control during synthesis. A significant advancement in this area is the development of highly enantioselective methods for the C3-functionalization of indazoles.

A copper hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been reported to produce a variety of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. acs.orgnih.govpnrjournal.com This method employs an umpolung strategy, where an electrophilic indazole derivative reacts with a nucleophile, in contrast to the more common use of indazoles as nucleophiles. nih.gov

Density Functional Theory (DFT) calculations have been employed to understand the origins of this high selectivity. nih.govpnrjournal.com These computational studies have elucidated the transition states of the reaction, comparing the reactivity of indazole electrophiles with analogous indole (B1671886) electrophiles and explaining the observed C3-selectivity and stereochemical outcome. nih.gov The calculations revealed differences in the activation barriers for the key oxidative addition step, which dictates the reaction's success and selectivity. nih.gov

High Resolution Spectroscopic and Structural Characterization of 5 Nitro N Phenyl 1h Indazol 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 5-Nitro-N-phenyl-1H-indazol-3-amine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to establish the precise connectivity of atoms and the spatial relationships between them.

While specific NMR data for this compound is not extensively published, the characterization of related indazole derivatives provides a strong basis for expected spectral features. For instance, ¹H NMR spectra of nitro-indazole derivatives typically show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group and the phenylamino (B1219803) substituent. nih.gov The proton on the indazole nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of complex structures like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (H-H correlations). It would be instrumental in tracing the proton networks within the indazole ring system and the N-phenyl group, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons, which are typically easier to determine.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment would be critical in determining the conformation of the molecule, particularly the orientation of the N-phenyl group relative to the indazole ring system. ipb.pt

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline form. While solution NMR can show averaged structures due to rapid conformational changes, ssNMR can identify the specific conformations present in the solid state. ipb.pt For this compound, ssNMR could be used to study polymorphism, identify different tautomeric forms present in the crystal lattice, and understand intermolecular interactions that are averaged out in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₁₃H₁₀N₄O₂), HRMS provides a precise measurement of its molecular weight. guidechem.com This high-precision data is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₄O₂ |

| Molecular Weight | 254.24 g/mol |

| Predicted Exact Mass | 254.0804 |

| Predicted data based on the compound's molecular formula. |

The experimentally determined monoisotopic mass from an HRMS analysis would be expected to be very close to the predicted value, typically within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental composition.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, reveals key structural features. researchgate.net In this analogue, the indazole unit is nearly planar, and its structure is stabilized by intermolecular interactions such as π–π stacking and C—H⋯O hydrogen bonds. researchgate.net It is expected that the crystal structure of this compound would similarly feature a planar indazole core with intermolecular hydrogen bonds, likely involving the amine and nitro groups, influencing the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and a spectrum of these vibrations serves as a unique "molecular fingerprint."

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (amine & indazole) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Stretch (aromatic rings) | 1450 - 1600 |

| N-O Stretch (nitro group) | 1500 - 1570 (asymmetric) & 1300 - 1370 (symmetric) |

| C-N Stretch | 1250 - 1350 |

| This table presents generally expected frequency ranges for the indicated functional groups. |

The FT-IR spectrum of a related compound, 5-nitro-1,3-benzodioxole, shows strong characteristic bands for the nitro group. orientjchem.org Similarly, the spectra for this compound would provide clear evidence for the presence of the nitro, amine, and aromatic ring structures, corroborating the data from NMR and mass spectrometry.

Computational Chemistry and Theoretical Modeling of 5 Nitro N Phenyl 1h Indazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of 5-Nitro-N-phenyl-1H-indazol-3-amine, such as its electronic structure and reactivity. DFT calculations have been employed to optimize the geometries of related indazole derivatives and to predict their spectroscopic and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. youtube.comlibretexts.org

For molecules related to this compound, a smaller HOMO-LUMO energy gap suggests higher chemical reactivity. nih.gov The presence of electron-withdrawing groups, such as a nitro group, can lower the LUMO energy, while electron-donating groups can raise the HOMO energy, both of which can lead to a smaller energy gap and increased reactivity. nih.govresearchgate.net This analysis is crucial for predicting how the molecule will interact with biological targets.

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. This can be desirable for enhancing the biological activity of a drug candidate. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the context of this compound, MEP analysis helps to identify the sites most likely to engage in intermolecular interactions, such as hydrogen bonding, which are vital for a drug's binding to its target protein. nih.gov The nitro group, being strongly electron-withdrawing, would be expected to create a region of positive potential on the indazole ring, while the amine groups would be associated with negative potential.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a protein target. researchgate.netdntb.gov.ua

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. nih.gov For derivatives of this compound, docking studies have been used to predict their binding affinities to various biological targets, such as enzymes involved in cancer or infectious diseases. researchgate.netdntb.gov.ua For instance, a related compound, 5-phenyl-1H-indazol-3-amine, has been studied for its interaction with Tyrosine-protein kinase JAK2. drugbank.com

Table 2: Molecular Docking and Binding Affinity Data

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Docking Score | A numerical value that represents the predicted binding affinity of a ligand to a protein target. | A lower (more negative) docking score generally indicates a stronger predicted binding affinity. This is used to rank and prioritize potential drug candidates. |

| Binding Energy (ΔG) | The change in Gibbs free energy upon binding of a ligand to a protein. | A more negative binding energy signifies a more favorable and stable protein-ligand complex. |

| Inhibition Constant (Ki) | A measure of the potency of an inhibitor. | A lower Ki value indicates a more potent inhibitor. |

Beyond predicting binding affinity, molecular docking also reveals the specific interactions between the ligand and the amino acid residues in the protein's binding site. nih.gov This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For compounds related to this compound, docking studies have successfully identified key interacting residues and the binding modes within the active sites of target proteins. researchgate.net This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations offer a dynamic picture of molecules, capturing their movements and interactions over time. This computational technique is instrumental in assessing the stability of a molecule's shape (conformation) and how it behaves in a biological environment.

Ligand-Protein Complex Stability Over Time

A key application of MD simulations is to evaluate how well a potential drug molecule, or ligand, binds to its target protein. The stability of this ligand-protein complex is a strong indicator of the drug's potential efficacy. For indazole derivatives, MD simulations have been employed to confirm their stable binding within the active sites of various target proteins. nih.govresearchgate.net

For instance, in studies involving indazole derivatives as inhibitors of the Hypoxia-inducible factor-1α (HIF-1α) protein, a crucial player in cancer development, MD simulations of the most potent compounds have demonstrated good binding efficiency and stability within the HIF-1α active site. nih.gov Similarly, research on 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) derivatives as anticancer agents has utilized MD simulations to systematically evaluate the stability of ligand-protein complexes, showing a consistent and robust binding of the most effective compound. researchgate.net These simulations often track metrics like root-mean-square deviation (RMSD) to quantify the stability of the complex, with smaller deviations indicating a more stable interaction.

Solvent Effects and Conformational Transitions

The surrounding environment, particularly the solvent (typically water in biological systems), can significantly influence a molecule's conformation and behavior. MD simulations can model these solvent effects and reveal how a molecule might change its shape, a process known as conformational transition. The way a molecule like this compound and its analogs adapt their conformation in a solvent environment can impact their ability to bind to a target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

QSAR studies on indazole derivatives have led to the development of predictive models for various biological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power.

For example, 2D and 3D-QSAR models have been developed for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, demonstrating high correlation coefficients (r²) and good predictive ability (q² and pred_r²). researchgate.net These statistically significant models provide a reliable framework for predicting the anticancer activity of new indazole derivatives. researchgate.net Similarly, 2D-QSAR models for indazole derivatives as anti-inflammatory agents have been developed, yielding good correlation and predictive accuracy.

Identification of Structural Features Correlating with Activity

A major advantage of QSAR modeling is its ability to identify the specific structural features of a molecule that are either beneficial or detrimental to its biological activity. nih.govnih.gov By analyzing the QSAR models, researchers can pinpoint which parts of the indazole scaffold and its substituents are crucial for interacting with the target protein.

For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic contour maps. nih.gov These maps visually represent regions where bulky groups (steric) or specific charge distributions (electrostatic) would enhance or diminish the inhibitory activity. This information is invaluable for the rational design of new, more potent indazole-based therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar and Rational Design Principles for Indazole Based Compounds

Influence of the Nitro Group at Position 5 on Biological Activity and Chemical Reactivity

The nitro group at position 5 of the indazole ring plays a pivotal role in the biological and chemical properties of these compounds. As a strong electron-withdrawing group, it significantly influences the electronic distribution within the indazole system. This electronic modulation can enhance interactions with biological targets and is often essential for the observed activity.

Research has demonstrated that the 5-nitro substituent is crucial for the activity of certain indazole derivatives. For instance, the denitro-analogue of one active 5-nitroindazole (B105863) compound was found to be inactive, highlighting the necessity of the nitro group for its biological function. researchgate.net The electron-withdrawing nature of the nitro group can increase the acidity of the indazole N-H, potentially enhancing hydrogen bonding interactions within a biological target.

Furthermore, the nitro group's presence is linked to the electrochemical properties of these molecules. Some 5-nitroindazole derivatives have been shown to undergo bioreduction to a nitro-anion radical, a process that can be central to their mechanism of action against certain pathogens. researchgate.net This highlights that the influence of the 5-nitro group extends beyond simple steric and electronic effects to encompass redox-based mechanisms of action. In some contexts, the nitro group is considered both a pharmacophore, essential for activity, and a toxicophore, due to its potential for metabolic activation to reactive species. nih.gov

Impact of N-Phenyl Substitution on Target Interaction and Selectivity

The N-phenyl ring can engage in various non-covalent interactions within a protein's binding pocket, including hydrophobic and π-π stacking interactions. These interactions can significantly contribute to the binding affinity and stabilize the ligand-protein complex. The orientation and substitution pattern of the phenyl ring can be fine-tuned to optimize these interactions and improve selectivity for the desired target over off-targets.

The synthesis of N-phenyl-1H-indazoles has been a focus of medicinal chemistry efforts, with various catalytic methods developed to facilitate their preparation. beilstein-journals.orgnih.gov This accessibility allows for the exploration of a wide range of substituted phenyl analogues to probe the steric and electronic requirements of the binding site. For instance, the introduction of different substituents on the phenyl ring can modulate the compound's lipophilicity, solubility, and metabolic stability, all of which are critical pharmacokinetic properties.

Role of the C3-Amine Moiety in Ligand Binding and Potency

The amine group at the C3 position of the indazole core is a critical functional group for establishing potent biological activity, often acting as a key hydrogen bond donor. This moiety can form crucial interactions with specific amino acid residues, such as aspartate or glutamate, in the hinge region of protein kinases, a common target class for indazole-based inhibitors.

The 1H-indazole-3-amine scaffold has been identified as a promising hinge-binding group for multi-target inhibitors of several receptor tyrosine kinases. researchgate.net The ability of the C3-amine to form these directed hydrogen bonds often anchors the molecule in the active site, providing a significant portion of the binding energy and contributing to the compound's high potency.

The importance of this amine group is further underscored by studies where its modification or replacement leads to a dramatic loss of activity. This highlights its central role in the pharmacophore of many biologically active indazole derivatives.

Strategic Modifications for Optimizing Indazole Analogues

The optimization of indazole analogues is a key focus of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. acs.org Several strategic modifications can be employed to achieve these goals.

One common strategy involves the modification of the substituents on the N-phenyl ring. The introduction of various functional groups can alter the electronic properties and steric bulk of this moiety, allowing for the fine-tuning of interactions with the target protein. For example, the addition of fluorine or a morpholine (B109124) ring to indazole acetamides has been shown to result in significant anti-tubercular activity. researchgate.net

Another approach is the bioisosteric replacement of the nitro group. While essential for the activity of some compounds, the nitro group can sometimes be associated with metabolic liabilities. Replacing it with other electron-withdrawing groups, such as a cyano or a sulfone group, can maintain the desired electronic profile while potentially improving the compound's safety and pharmacokinetic profile.

Furthermore, modifications to the C3-amine group, such as N-alkylation or acylation, can be explored to probe for additional binding pockets and improve properties like cell permeability. However, as noted earlier, these modifications must be approached with caution to avoid disrupting the crucial hydrogen bonding interactions.

A summary of strategic modifications and their observed effects is presented in the table below:

| Modification Site | Modification Example | Observed Effect |

| Indazole C5-Position | Replacement of nitro group with hydrogen | Loss of biological activity researchgate.net |

| Indazole N1-Position | Introduction of a butylaminopentyl substituent | Good trypanocidal activity researchgate.net |

| Indazole C3-Position | Replacement of amine with a hydroxyl group | Complete loss of activity researchgate.net |

| N-Phenyl Ring | Introduction of a 3-methoxyphenyl (B12655295) group | Enhanced anticancer efficacy researchgate.net |

Pharmacophore Elucidation and Molecular Similarity Analyses

Pharmacophore modeling and molecular similarity analyses are powerful computational tools used to understand the key structural features required for the biological activity of indazole-based compounds and to identify novel, potentially active molecules. nih.gov

A pharmacophore model for this class of compounds typically consists of a set of essential features, including:

A hydrogen bond donor (the C3-amine).

A hydrogen bond acceptor (the nitro group).

An aromatic ring system (the indazole core and the N-phenyl ring).

Hydrophobic features.

The 1H-indazole structure has been identified as a novel key pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity, with the effective interactions of the indazole motif with the ferrous ion of heme and hydrophobic pockets ensuring this activity. nih.gov

Molecular docking studies can be used to predict the binding mode of these compounds within the active site of a target protein, providing insights into the specific interactions that contribute to their affinity. nih.gov These studies can rationalize the observed SAR and guide the design of new analogues with improved binding. For example, docking studies of 5-nitro indazole acetamides have helped to explain their interactions with target proteins in tuberculosis and fungi. researchgate.net

Molecular similarity analyses, which compare the 3D shape and electronic properties of different molecules, can be used to screen large compound libraries for new indazole analogues with a high probability of being active. This approach can accelerate the discovery of new lead compounds for further optimization.

Mechanistic Investigations of Biological Activities of 5 Nitro N Phenyl 1h Indazol 3 Amine Analogues

In Vitro Cellular Assays for Biological Response Profiling

The initial assessment of the biological potential of 5-Nitro-N-phenyl-1H-indazol-3-amine analogues typically involves a battery of in vitro cellular assays. These tests are crucial for profiling their biological response, offering insights into their cytotoxicity against cancer cells, their ability to combat pathogenic microorganisms, and their capacity to modulate inflammatory pathways.

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (e.g., HCT-116, A549, MCF7)

A significant area of research for indazole derivatives has been their evaluation as anticancer agents. Analogues of this compound have been the subject of numerous studies to determine their ability to inhibit the growth of and cause death in various cancer cell lines.

A series of novel 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Among the tested compounds, 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) demonstrated notable efficacy. researchgate.net Further studies on other indazole derivatives have shown potent growth inhibitory activity against several cancer cell lines. For instance, compound 2f, an indazole derivative, exhibited IC₅₀ values ranging from 0.23 to 1.15 μM across different cell lines. nih.govrsc.org Treatment of the 4T1 breast cancer cell line with this compound led to the inhibition of cell proliferation and colony formation, and it dose-dependently promoted apoptosis. nih.govrsc.org

The antiproliferative activities of various indazole derivatives have been tested against a panel of human cancer cell lines, including lung (A549), colorectal (HCT-116), and breast (MCF-7) cancer cells. nih.govnih.govjapsonline.com For example, one study found that while a particular indazole derivative (2a) had minimal effect on A549 cells, it significantly inhibited the proliferation of MCF-7 and HCT-116 cells with IC₅₀ values of 1.15 μM and 4.89 μM, respectively. nih.gov Another study on curcumin (B1669340) indazole analogues reported IC₅₀ values against MCF-7 cells ranging from 45.97 to 86.24 µM. japsonline.com

The antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides has also been investigated against a 60-human-cell-line panel. nih.gov The most active compounds in this series, 10d and 10e, inhibited the growth of many cancer cell lines at concentrations below 1 μM. nih.gov Similarly, new N-phenyl-1H-indazole-1-carboxamides were synthesized, and compound 1c was found to be the most active, with GI₅₀ values ranging from 0.041 to 33.6 μM across the full NCI tumor cell line panel. nih.gov

| Compound | Cell Line | IC₅₀ / GI₅₀ (µM) | Source |

| 2a | MCF-7 | 1.15 | nih.gov |

| 2a | HCT-116 | 4.89 | nih.gov |

| 2f | Various | 0.23 - 1.15 | nih.govrsc.org |

| Curcumin Indazole Analogue (3b) | MCF-7 | >45.97 | japsonline.com |

| Curcumin Indazole Analogue (3d) | HeLa | >46.36 | japsonline.com |

| Curcumin Indazole Analogue (3b) | WiDr | 27.20 | japsonline.com |

| 10d, 10e | Various | <1 | nih.gov |

| 1c | Various | 0.041 - 33.6 | nih.gov |

| 6o | K562 | 5.15 | nih.gov |

| AQ-12 | HCT-116 | 5.11 ± 2.14 | nih.gov |

| AQ-12 | MCF-7 | 6.06 ± 3.09 | nih.gov |

| Cisplatin | HCT-116 | 23.68 ± 6.81 | nih.gov |

| Cisplatin | MCF-7 | 19.67 ± 5.94 | nih.gov |

Antimicrobial Efficacy Against Pathogenic Microorganisms (e.g., bacteria, fungi, protozoa)

In addition to their anticancer properties, this compound analogues have been explored for their potential to combat infectious diseases. The structural features of the indazole ring make it a versatile scaffold for the development of novel antimicrobial agents.

Research has shown that certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives possess both antibacterial and antifungal properties. researchgate.net Another study on 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases demonstrated growth inhibition of Gram-positive bacteria, although they showed little to no activity against Gram-negative bacteria and no antifungal activity. Furthermore, 5-nitroindazole (B105863) derivatives have been investigated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds are thought to induce the production of reactive oxygen species, leading to parasite apoptosis.

Anti-inflammatory Response Modulation (e.g., COX-2 inhibition)

Chronic inflammation is a key factor in the development of numerous diseases, including cancer and cardiovascular disorders. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a key target for anti-inflammatory drugs. Some indazole analogues have been investigated for their ability to modulate the inflammatory response, with a particular focus on COX-2 inhibition.

Studies have explored the synthesis of indazole derivatives as potential anti-inflammatory agents. The development of nitric oxide-donating zinc(II)-NSAID complexes has been shown to enhance COX-2 selectivity. researchgate.net This strategy can potentially convert non-selective or COX-1 selective NSAIDs into selective COX-2 inhibitors. researchgate.net The evaluation of various compounds, including coxibs like celecoxib (B62257) and etoricoxib, has demonstrated their anti-inflammatory and analgesic effects through the inhibition of prostaglandin (B15479496) biosynthesis via the COX-2 pathway. The nitridergic system may also play a role in modulating the efficacy of COX-2 inhibitors.

Enzyme Inhibition and Receptor Modulation Studies

To understand the molecular mechanisms underlying the observed cellular effects, researchers conduct enzyme inhibition and receptor modulation studies. These investigations aim to identify the specific molecular targets of this compound analogues, providing a clearer picture of their mode of action.

Kinase Inhibition Profiles (e.g., FGFR, Pim, Aurora, Bcr-Abl)

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a common feature of many diseases, particularly cancer. Consequently, kinases are major targets for drug development. Several indazole-based compounds have been identified as potent kinase inhibitors.

For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov This is exemplified in the drug Linifanib, where this motif binds effectively to the hinge region of the kinase. nih.gov Indazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis. One such inhibitor, PHA-680632, has shown potent antitumoral activity. Some compounds have also been developed as switch-control inhibitors of the Bcr-Abl tyrosine kinase, including the drug-resistant T315I mutant.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes and is a validated strategy in cancer therapy.

HDAC inhibitors cause the accumulation of acetylated forms of both histone and non-histone proteins, which alters their function and can induce various cellular responses in cancer cells, including growth arrest and apoptosis. Normal cells are generally more resistant to these effects. The deacetylation of non-histone proteins by HDACs can lead to their degradation, a process that can be reversed by HDAC inhibitors. Novel N-hydroxypropenamides bearing indazole moieties have been designed and evaluated as potent HDAC inhibitors and have shown promising anticancer activities. nih.gov

Inhibition of Other Enzyme Classes

Beyond their well-documented effects on protein kinases, analogues of this compound have been investigated for their inhibitory potential against a variety of other enzyme classes, revealing a broader spectrum of biological activity.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in tryptophan metabolism and is a key target in cancer immunotherapy. nih.govnih.govdigitellinc.com It catalyzes the initial and rate-limiting step in the conversion of tryptophan to kynurenine. nih.govnih.gov Overexpression of IDO1 in cancer cells leads to tryptophan depletion in the tumor microenvironment, which in turn suppresses the activity of immune cells, such as T-cells, allowing cancer cells to evade immune detection. digitellinc.com Some indazole derivatives have shown promise as IDO1 inhibitors. nih.govnih.govnih.gov For instance, the potent IDO1 inhibitor, Epacadostat (INCB024360), features a core structure that, while not a direct analogue of this compound, highlights the potential of related heterocyclic scaffolds to interact with this enzyme. nih.govnih.gov Mechanistic studies on IDO1 inhibitors have revealed that they can act by either coordinating with the heme iron or by binding to the apo-form of the enzyme, competing with heme. nih.gov Molecular dynamics simulations have shown that inhibitors can block the ligand delivery tunnel, preventing access of substrates like oxygen to the active site. nih.govnih.gov

Monoamine Oxidase (MAO), D-amino acid oxidase (DAAO): While specific studies on the inhibition of MAO and DAAO by this compound analogues are not extensively detailed in the provided search results, the broad inhibitory profile of indazole derivatives suggests this as a potential area for further investigation.

α-amylase and α-glucosidase: These enzymes are involved in carbohydrate digestion and are important targets for the management of type 2 diabetes. nih.gov Inhibition of α-amylase and α-glucosidase can help to control postprandial hyperglycemia. nih.gov Studies on various heterocyclic compounds, including quinoline-1,3,4-oxadiazole conjugates and flavonoid glycosides, have demonstrated significant inhibitory activity against these enzymes. nih.govrsc.org For example, certain quinoline (B57606) hybrids have shown low micromolar IC50 values against α-glucosidase, acting as non-competitive inhibitors. nih.gov Similarly, flavonoid glycosides from green tea have also been identified as potent inhibitors of both α-amylase and α-glucosidase. rsc.org Although direct testing of this compound analogues on these enzymes is not specified, the general ability of related heterocyclic structures to inhibit these enzymes suggests a potential avenue for research.

Paraoxonase 1 (PON1) and Lactoperoxidase (LPO): Detailed information regarding the inhibition of PON1 and LPO by this compound analogues is not available in the provided results.

The following table summarizes the inhibitory activities of various compounds against these enzyme classes.

| Compound Class | Target Enzyme(s) | Key Findings |

| Indazole Derivatives | IDO1 | Potential as inhibitors, with some acting on the heme-containing active site. nih.govnih.govnih.gov |

| Quinoline-1,3,4-oxadiazole Conjugates | α-glucosidase, α-amylase | Potent non-competitive inhibition of α-glucosidase. nih.gov |

| Flavonoid Glycosides | α-glucosidase, α-amylase | Significant inhibitory activity, with potential for managing postprandial hyperglycemia. rsc.org |

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the precise molecular and cellular mechanisms through which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on their ability to induce programmed cell death (apoptosis), perturb the cell cycle, and modulate key signaling pathways.

Apoptosis Induction Pathways and Cell Cycle Perturbations

A significant body of evidence points to the induction of apoptosis and disruption of the cell cycle as primary mechanisms of the anticancer activity of this compound analogues.

Apoptosis Induction: Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For example, a related compound, 5-Nitro-2-(3-phenylpropylamino) benzoic acid, was found to induce apoptosis in human lens epithelial cells through the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, which subsequently activates the mitochondrial apoptosis pathway. nih.gov This involves an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by potentially inhibiting Bcl-2 family members. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. For instance, certain 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives have been shown to cause a significant increase in the G0/G1 phase of the cell cycle in K562 leukemia cells. nih.gov This arrest is associated with an increase in the hypophosphorylated, active form of the retinoblastoma protein (pRb). nih.gov Similarly, other indazole derivatives have been observed to cause G0/G1 phase arrest in K562 cells, suggesting a common mechanism of action. nih.gov Some pyrazolo[3,4-b]pyridine derivatives have also been reported to arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. mdpi.com

The table below summarizes the effects of different analogues on apoptosis and the cell cycle.

| Compound/Analogue Class | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle |

| 5-Nitro-2-(3-phenylpropylamino) benzoic acid | Human Lens Epithelial Cells | Induces apoptosis via ROS and ER stress. nih.gov | Not specified |

| 1H-indazole-3-amine derivatives | K562 | Induces apoptosis, possibly by inhibiting Bcl-2 family members. nih.gov | G0/G1 phase arrest. nih.gov |

| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | K562 | Not specified | G0/G1 phase arrest. nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | Induces apoptosis. mdpi.com | Cell cycle arrest by inhibiting CDK2 and/or CDK9. mdpi.com |

Target Identification and Validation Methodologies

Identifying the specific molecular targets of this compound analogues is a critical step in understanding their mechanism of action and for rational drug design. A variety of methodologies are employed for this purpose.

Molecular Docking and Dynamics Simulations: Computational approaches such as molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze the binding of these compounds to potential protein targets. researchgate.net These methods can provide insights into the binding modes and stability of ligand-protein complexes. For example, MD simulations have been used to evaluate the stability of the complex between a potent 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative and its target. researchgate.net

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of a target protein to design and synthesize inhibitors. Novel indazole-based diarylurea derivatives have been designed using this method to target the c-kit receptor tyrosine kinase. researchgate.net

Biochemical Assays: Once potential targets are identified, their inhibition by the compounds is validated using biochemical assays. These assays directly measure the enzymatic activity of the target protein in the presence of the inhibitor.

Cell-Based Assays: The biological activity of the compounds is further evaluated in cellular contexts. Antiproliferative assays against various cancer cell lines are commonly used to determine the efficacy of these compounds. nih.govresearchgate.net

Downstream Signaling Pathway Analysis

Following the interaction of this compound analogues with their primary targets, a cascade of downstream signaling events is initiated, ultimately leading to the observed cellular effects.

p53/MDM2 Pathway: Some 1H-indazole-3-amine derivatives have been shown to affect the p53/MDM2 pathway. nih.gov The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis. nih.gov By potentially inhibiting the interaction between p53 and its negative regulator MDM2, these compounds can lead to an increase in p53 levels and the subsequent activation of its downstream targets. nih.gov

Endoplasmic Reticulum (ER) Stress Pathway: As mentioned earlier, some analogues can induce ER stress. nih.gov This leads to the activation of the unfolded protein response (UPR), which involves the upregulation of proteins such as activating transcription factor 6 (ATF6), C/EBP homologous protein (CHOP), and caspase-12, ultimately triggering apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation: The induction of ROS is another key mechanism. nih.gov Increased intracellular ROS levels can damage cellular components and activate stress-related signaling pathways, including the mitochondrial apoptosis pathway. nih.gov

The analysis of these downstream signaling pathways provides a more complete picture of the multifaceted mechanisms through which this compound analogues exert their biological effects.

Future Research Trajectories and Potential Applications of 5 Nitro N Phenyl 1h Indazol 3 Amine Research

Advancements in Synthetic Methodologies for Complex Indazole Architectures

The synthesis of indazole derivatives has evolved significantly, moving towards more efficient and versatile methods that allow for the construction of complex molecular architectures. nih.govresearchgate.net Historically, methods such as the intermolecular coupling of diazo groups with o-methyl groups have been employed. austinpublishinggroup.com However, recent advancements focus on transition-metal-catalyzed reactions, which offer improved yields and substrate scope. researchgate.net

Key modern synthetic strategies applicable to the future synthesis of 5-Nitro-N-phenyl-1H-indazol-3-amine analogs include:

Palladium-catalyzed reactions: Palladium catalysts have been used for oxidative benzannulation of pyrazoles with alkynes to form 1H-indazoles. mdpi.com This approach could be explored to construct the core indazole ring of the target compound.

Copper and Rhodium catalysis: Copper- and rhodium-catalyzed reactions have been developed for the synthesis of 2H-indazoles from substrates like azoxybenzenes and alkynes. mdpi.com Tandem reactions catalyzed by copper and palladium have also been used to create phosphorated 2H-indazoles. mdpi.com

C-H Activation/Annulation: Ruthenium(II)-catalyzed C-H activation and annulation reactions provide a direct method for forming the indazole ring system through C-C and C-N bond formation. researchgate.net Similarly, rhodium(III) catalysts can be used for the cyclization of azobenzenes to yield 3-acylated-2H-indazoles. mdpi.com

Metal-Free Approaches: To align with green chemistry principles, metal-free synthetic routes are gaining traction. researchgate.net One such method involves a visible-light-induced phosphonylation of 2H-indazoles using an organophotoredox catalyst. researchgate.net

A reported synthesis for derivatives of this compound involves the reaction of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide with various anilines. researchgate.net Future research could leverage advanced catalytic systems to streamline this process, potentially avoiding harsh reagents and improving yields, thus facilitating the creation of a diverse library of analogs for biological screening. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas for Indazole Scaffolds

The indazole scaffold is of immense pharmacological importance, with derivatives showing promise in treating a multitude of diseases including cancer, inflammation, and neurodegenerative disorders. tandfonline.comnih.gov These compounds have demonstrated activity against a wide variety of biological targets. mdpi.com

Indazole derivatives have been reported as inhibitors of several key proteins and pathways implicated in disease:

Protein Kinases: This is a major area for indazole compounds. They have shown efficacy against targets like VEGFR-2, CDK2, EGFR, c-Met, and pan-Pim kinases. researcher.lifenih.gov FDA-approved drugs like Axitinib (B1684631) and Pazopanib (B1684535) are kinase inhibitors built on an indazole frame. nih.govmdpi.com

Enzyme Inhibition: Indazoles have been found to inhibit nitric oxide synthase (NOS), monoamine oxidases (MAO-B), and HIV protease. tandfonline.commdpi.com

Signaling Pathways: The Wingless-related integration (Wnt) signaling pathway, which is often dysregulated in cancer, has been successfully targeted by indazole derivatives. tandfonline.com

Other Receptors: Indazoles have also been developed as serotonin (B10506) receptor (5-HT3) antagonists, such as Granisetron. mdpi.comnih.gov

Given that derivatives of this compound have already been synthesized and evaluated for anticancer activity, future research should focus on a systematic screening of this compound against a panel of cancer-related kinases. researchgate.net Furthermore, its potential in other therapeutic areas such as neuroprotection and anti-inflammatory applications, where other indazoles have shown success, remains a completely open field for exploration. ontosight.ai

Table 1: Selected Biological Targets of Indazole Derivatives

| Target Class | Specific Target(s) | Associated Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR, PDGFR, FGFR, EGFR, CDK, c-Met, Pim-1 | Cancer | researcher.lifenih.govnih.gov |

| Enzymes | Nitric Oxide Synthase (NOS), Monoamine Oxidase (MAO) | Inflammation, Neurodegenerative Disorders | tandfonline.commdpi.com |

| Signaling Pathways | Wnt Signaling Pathway | Cancer, Inflammatory Diseases | tandfonline.com |

| Receptors | Serotonin Receptor (5-HT3) | Nausea/Vomiting (anti-emetic) | nih.gov |

| Other | Fibroblast growth factor receptors (FGFRs) | Cancer | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indazole Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comresearchgate.net These computational tools can analyze vast datasets to predict compound properties, identify novel active chemotypes, and optimize lead candidates. buckingham.ac.uknih.gov

For a scaffold like this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms, particularly deep neural networks, can be trained on existing data for indazole compounds to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives of this compound. biotech-asia.orgbohrium.com This allows for in-silico screening to prioritize compounds with favorable drug-like properties before committing to synthesis.

Scaffold Hopping and Generative Design: Generative AI models can design entirely new molecules based on the indazole scaffold. nih.gov By providing the core structure of this compound and a desired activity profile, these models can suggest novel substitutions and even alternative core structures (scaffold hopping) that are predicted to be active, expanding the chemical space for exploration. springernature.com

Target Identification: A machine learning approach successfully identified an indazole-containing compound as a promising inhibitor for the SARS-CoV-2 main protease, demonstrating the power of AI in finding new uses for existing scaffolds. nih.gov Similar models could be used to screen this compound against a wide range of biological targets to uncover unexpected therapeutic potential.

The integration of AI can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

Development of Indazole-Based Molecular Probes for Chemical Biology Studies

Molecular probes, particularly fluorescent ones, are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. nih.gov These probes are typically designed by linking a fluorophore to a molecular scaffold that has a high affinity and selectivity for a specific biological target. nih.gov

The this compound scaffold presents a promising starting point for the development of novel molecular probes. The research trajectory would involve:

Identification of a Target: First, a specific biological target for which the indazole scaffold has a known affinity must be selected (e.g., a specific kinase).

Structure-Activity Relationship (SAR) Studies: The core structure would need to be optimized to maximize binding affinity and selectivity for the chosen target.

Fluorophore Conjugation: A suitable fluorescent dye would be chemically attached to a position on the indazole molecule that does not interfere with target binding. The nitro group on the 5-position may offer unique photophysical properties or a chemical handle for modification.

Validation: The resulting probe would be tested in cellular systems to confirm that it binds to its intended target and provides a measurable fluorescent signal that correlates with target engagement.

Such probes could be used to study the role of target proteins in disease, screen for other small molecules that compete for binding, and serve as diagnostic tools. nih.gov

Considerations for Translational Research and Lead Optimization (Pre-clinical Focus)

Translating a promising hit compound into a clinical candidate requires a rigorous preclinical lead optimization process. acs.org This phase focuses on refining the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. acs.org For this compound, building on initial findings that its derivatives have anticancer activity, a focused preclinical strategy would be essential. researchgate.net

The key stages of this process include:

Structure-Activity Relationship (SAR) Guided Optimization: A systematic medicinal chemistry campaign would be launched. acs.org Analogs of the lead compound would be synthesized by modifying various parts of the molecule—the phenyl ring, the amine substituent, and the nitro group—to understand which structural features are critical for activity. nih.gov For example, studies on other indazoles have shown that modifications to piperazine (B1678402) rings or C-terminal changes can improve solubility and specificity. researcher.life

Pharmacokinetic Profiling (ADMET): The lead compounds must be evaluated for their drug-like properties. This involves in vitro and in vivo assays to determine solubility, membrane permeability, metabolic stability, and potential for causing toxicity. Computational ADMET prediction can guide this process. biotech-asia.org

In Vivo Efficacy Studies: Promising compounds that demonstrate good potency in cellular assays and have acceptable pharmacokinetic profiles would advance to animal models of disease (e.g., mouse xenograft models for cancer). nih.gov These studies are crucial for demonstrating that the compound can reach its target in a living organism and produce the desired therapeutic effect. nih.gov

Safety and Toxicology: Extensive safety studies are required to identify any potential adverse effects before a compound can be considered for human trials. nih.gov

This iterative process of design, synthesis, and testing is aimed at identifying a single, optimized clinical candidate for further development. nih.govacs.org

Table 2: Stages of Preclinical Lead Optimization

| Stage | Objective | Key Activities | Reference |

|---|---|---|---|

| Hit-to-Lead | Confirm activity and explore initial SAR of a screening hit. | Resynthesis and confirmation of activity, initial analog synthesis, preliminary in vitro ADME testing. | acs.org |

| Lead Optimization | Improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. | Extensive analog synthesis guided by SAR, detailed in vitro and in vivo DMPK studies, selectivity profiling, early safety assessment. | nih.govacs.org |

| Candidate Selection | Select a single compound to advance into formal preclinical development. | In vivo efficacy in relevant disease models, pharmacokinetic/pharmacodynamic (PK/PD) modeling, preliminary toxicology studies. | nih.gov |

Q & A

Q. What are the standard synthetic routes for 5-Nitro-N-phenyl-1H-indazol-3-amine, and how are intermediates characterized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by indazole ring closure using hydrazine hydrate. For example, ketone intermediates can be synthesized via Friedel-Crafts reactions (e.g., using AlCl₃ as a catalyst in 1,2-dichlorobenzene). Subsequent treatment with hydrazine hydrate in dimethylformamide (DMF) facilitates cyclization to form the indazole core. Nitro group reduction (e.g., with hydrazine hydrate and Raney nickel) yields the final amine derivative .

- Key Data :

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization | N₂H₄·H₂O, DMF, reflux | 23% | Isomer impurities removed via recrystallization |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. For instance, ¹H NMR in DMSO- shows characteristic aromatic proton signals at δ 8.91 (d, ) and δ 7.76 (d, ), confirming the indazole scaffold. ¹³C NMR peaks at δ 144.1 (C-NO₂) and δ 112.0 (aromatic C-H) further validate the structure .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

- Methodological Answer : The SHELX suite (SHELXT for space-group determination and SHELXL for refinement) is widely used. SHELXT automates structure solution from single-crystal data, while SHELXL refines anisotropic displacement parameters and handles high-resolution or twinned data. Key steps include:

- Inputting HKL files with correct Laue group symmetry.

- Using

ACTAinstructions in SHELXL to manage disorder or hydrogen bonding .

Advanced Research Questions